isochlorogenic acid A

TRPV3 channel dermatitis pruritus

Researchers investigating TRPV3-mediated dermatological disorders or HBV cccDNA elimination require tool compounds with validated potency and target specificity. Isochlorogenic acid A (3,5-Dicaffeoylquinic acid) directly addresses these needs: • TRPV3 channel inhibition: IC50 = 2.7 μmol/L, enabling SAR studies vs. isomer B (IC50 0.9 μM) • Anti-HBV: Suppresses HBsAg (86.9%) and HBeAg (72.9%), uniquely reduces cccDNA levels • Oral bioavailability: 22.6% in rats for dose extrapolation • ≥98% HPLC purity; shipped under cold chain for stability

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 2450-53-5
Cat. No. B1149810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisochlorogenic acid A
CAS2450-53-5
SynonymsIsochlorogenic acid A
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
InChIKeyKRZBCHWVBQOTNZ-RDJMKVHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochlorogenic Acid A: Chemical Identity & Procurement


Isochlorogenic acid A (3,5-Dicaffeoylquinic acid; 3,5-DCQA) is a dicaffeoylquinic acid derivative and a naturally occurring phenolic acid [1] found in various botanical sources including Lonicera japonica, Laggera alata, and coffee products [2]. Its structure consists of a quinic acid core esterified with two caffeic acid moieties at the 3 and 5 positions [1]. The compound serves as a standard reference material for analytical chemistry, a pharmacological tool compound for target validation, and a bioactive lead for therapeutic development .

Why Isochlorogenic Acid A Cannot Be Substituted


Despite sharing a common phenolic acid backbone and overlapping bioactivity profiles, isochlorogenic acid A (3,5-dicaffeoylquinic acid) exhibits distinct pharmacological, physicochemical, and target-engagement properties that preclude its interchangeability with chlorogenic acid (3-caffeoylquinic acid) or other dicaffeoylquinic acid isomers (e.g., isochlorogenic acids B and C). Structural differences in the number and position of caffeoyl ester moieties lead to divergent affinities for specific molecular targets [1], differential metabolic stability and bioavailability [2], and non-equivalent potencies in antiviral, ion channel, neuroprotective, and antibacterial assays [3][4]. The following quantitative evidence demonstrates that selecting isochlorogenic acid A—rather than a related analog—is essential for achieving reproducible and meaningful experimental outcomes.

Isochlorogenic Acid A: Differentiation from Structural Analogs


TRPV3 Ion Channel Inhibition

In a direct head-to-head electrophysiological study, isochlorogenic acid A (IAA) and isochlorogenic acid B (IAB) were evaluated for their ability to inhibit temperature-sensitive TRPV3 channel currents using whole-cell patch-clamp recordings [1]. IAA inhibited TRPV3 currents with an IC50 of 2.7 ± 1.3 μmol/L, while IAB showed a ~3-fold higher potency with an IC50 of 0.9 ± 0.3 μmol/L [1]. Both isomers reduced the channel open probability to a similar extent (~3.7% vs 3.2% from a baseline of 26.9%), indicating distinct but comparable gating modification [1].

TRPV3 channel dermatitis pruritus

Anti-HBV Efficacy: Viral Antigen and cccDNA Suppression

Isochlorogenic acid A was evaluated for its anti-HBV activity in the HBV-transfected HepG2.2.15 cell line, a standard model for assessing chronic hepatitis B infection [1]. The compound achieved inhibitory rates of 86.9% against hepatitis B surface antigen (HBsAg) and 72.9% against hepatitis B e antigen (HBeAg) [1]. Notably, isochlorogenic acid A also markedly declined the content of hepatitis B virus covalently closed circular DNA (HBV cccDNA), the persistent viral reservoir that sustains chronic infection [1]. No comparator data for chlorogenic acid or other isomers was provided in this study, but the quantitative reduction of cccDNA distinguishes isochlorogenic acid A from many other natural anti-HBV compounds.

hepatitis B virus antiviral cccDNA

Neuroprotection Superiority Over Other Caffeic Acid Derivatives

A comparative study evaluated the neuroprotective effects of pure caffeic acid derivatives—caffeic acid, chicoric acid, chlorogenic acid, and isochlorogenic acid—in neuron-like PC-12 cells subjected to H2O2-induced oxidative stress [1]. Using lactate dehydrogenase (LDH) release and MTT reduction assays, isochlorogenic acid exhibited stronger neuroprotection than the other three caffeic acid derivatives tested [1][2]. While the study does not report explicit numerical values for each compound, the clear qualitative ranking positions isochlorogenic acid A as the most efficacious neuroprotective agent among the set of structurally related phenolic acids.

neuroprotection oxidative stress PC-12 cells

Absolute Oral Bioavailability

A validated HPLC-UV method was developed and applied to a pharmacokinetic study of isochlorogenic acid A in rats [1]. Following intravenous and intragastric administration of a single 18 mg/kg dose, the absolute oral bioavailability was calculated to be 22.6% based on the area under the plasma concentration-time curve (AUC) [1]. While comparative bioavailability data for other isomers or chlorogenic acid were not generated within this same study, this value provides a critical quantitative benchmark for in vivo experimental design and dose extrapolation.

pharmacokinetics bioavailability in vivo dosing

Antibacterial Comparison: Chlorogenic vs. Isochlorogenic Acid A

A comparative antibacterial study assessed the activities of chlorogenic acid and isochlorogenic acid A against Escherichia coli [1]. The investigation concluded that while both compounds displayed antibacterial effects, chlorogenic acid demonstrated a better antibacterial effect on E. coli than isochlorogenic acid A [1]. Specific MIC values were not reported in the available abstract. This finding cautions against assuming that dicaffeoylquinic acids are always superior to monocaffeoylquinic acids in antibacterial assays.

antibacterial E. coli comparative efficacy

NAFLD Attenuation: Isochlorogenic Acid A vs. Isomer B

In a direct comparative study, chlorogenic acid (Chl), isochlorogenic acid A (Isochl A), and isochlorogenic acid B (Isochl B) were tested for their ability to mitigate lipid accumulation in oleic acid-induced HepG2 cells and high-fat diet-fed zebrafish models of non-alcoholic fatty liver disease (NAFLD) [1]. All three compounds attenuated lipid accumulation, decreased malondialdehyde (MDA) and reactive oxygen species (ROS), increased superoxide dismutase (SOD) levels, and reduced the expression of lipogenesis-related proteins including FAS, ACC, and PPARγ [1]. The study found no significant difference in efficacy among the three compounds, indicating that for NAFLD-related research, isochlorogenic acid A is functionally interchangeable with its isomer B and chlorogenic acid.

NAFLD lipid metabolism HepG2

Isochlorogenic Acid A: Applications & Procurement Scenarios


TRPV3 Channel Target Validation

Isochlorogenic acid A serves as a specific TRPV3 channel inhibitor with an IC50 of 2.7 μmol/L [1]. Researchers investigating TRPV3-related pathologies, including dermatitis, chronic pruritus, and Olmsted syndrome, should procure isochlorogenic acid A as a validated tool compound for electrophysiological and in vivo efficacy studies. Its distinct potency profile compared to isomer B (IC50 0.9 μmol/L) allows for structure-activity relationship (SAR) exploration and dose-dependent target engagement studies [1].

HBV cccDNA Reduction Research

For HBV research focused on achieving functional cure, isochlorogenic acid A is uniquely qualified due to its demonstrated ability to reduce HBV cccDNA levels, in addition to potently suppressing HBsAg (86.9%) and HBeAg (72.9%) [2]. Procurement of isochlorogenic acid A is essential for studies aimed at validating cccDNA-targeting mechanisms or developing combination therapies that address the persistent viral reservoir.

Neuroprotection Against Oxidative Stress

Isochlorogenic acid A exhibits superior neuroprotective efficacy compared to caffeic acid, chicoric acid, and chlorogenic acid in PC-12 cell models of oxidative stress [3][4]. Researchers conducting neurodegeneration or neuroprotection studies should select isochlorogenic acid A over other caffeic acid derivatives to maximize protective outcomes and ensure reproducibility. This is particularly relevant for Parkinson's disease, Alzheimer's disease, and general oxidative stress research.

In Vivo Pharmacokinetics & Dosing Rationalization

The absolute oral bioavailability of isochlorogenic acid A in rats has been precisely quantified at 22.6% [5]. This pharmacokinetic parameter is critical for researchers designing in vivo efficacy studies, enabling accurate dose extrapolation and formulation optimization. Procurement of isochlorogenic acid A for in vivo work should be accompanied by careful consideration of this moderate bioavailability to avoid under-dosing and ensure target tissue exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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